molecular formula C13H15N3 B3352345 6-(Piperazin-1-yl)quinoline CAS No. 468094-05-5

6-(Piperazin-1-yl)quinoline

Cat. No.: B3352345
CAS No.: 468094-05-5
M. Wt: 213.28 g/mol
InChI Key: DKERABICDXLVHZ-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Drug Discovery and Development

Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, with a remarkable prevalence in pharmaceuticals. msesupplies.comrsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of small-molecule drugs contain at least one nitrogen heterocycle. msesupplies.comrsc.org This widespread presence can be attributed to their inherent stability, their ability to engage in crucial biological interactions such as hydrogen bonding with DNA, and their capacity to serve as versatile scaffolds for further chemical modification. rsc.orgou.edu The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and specificity. bohrium.comnih.gov Consequently, these structures are integral to the development of a wide array of therapeutic agents, including those with anticancer, antibacterial, and antiviral activities. nih.govnih.govbenthamdirect.com

Foundational Role of the Quinoline (B57606) Nucleus in Bioactive Molecules

The quinoline ring system, a bicyclic aromatic structure formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. mdpi.comscispace.com Its presence is noted in a multitude of natural products, particularly alkaloids, and a vast number of synthetic compounds with diverse pharmacological activities. nih.govnih.gov The quinoline nucleus serves as the core of numerous drugs, exhibiting a broad spectrum of biological effects, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. nih.govbenthamdirect.comnih.gov The versatility of the quinoline scaffold lies in its amenability to chemical modification at various positions, allowing for the modulation of its biological activity. mdpi.com For instance, the introduction of different functional groups can significantly impact a compound's potency and selectivity. scispace.com This adaptability has made the quinoline ring a focal point in the rational design of new and more effective therapeutic agents. nih.govbenthamdirect.com

Versatility of the Piperazine (B1678402) Moiety in Modulating Pharmacological Profiles

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another critical component in drug design. bohrium.comresearchgate.net Its incorporation into a molecule can significantly influence its pharmacological profile. The two nitrogen atoms in the piperazine ring provide opportunities for hydrogen bond formation, which can enhance the binding affinity of a drug to its target protein. researchgate.net Furthermore, the piperazine moiety is known to improve the pharmacokinetic properties of a compound, such as its water solubility and oral bioavailability. bohrium.com This is due to its ability to increase the polarity of a molecule. Piperazine and its derivatives have been successfully integrated into a wide range of clinically used drugs with diverse therapeutic applications, including antipsychotic, antidepressant, anticancer, and antihistamine activities. bohrium.comontosight.ai Its versatility as a linker or a core scaffold makes it an invaluable tool for medicinal chemists seeking to optimize the therapeutic potential of new chemical entities. researchgate.netthieme-connect.com

Molecular Hybridization as a Strategy for Designing 6-(Piperazin-1-yl)quinoline Derivatives and Analogues

Molecular hybridization is an innovative drug design strategy that involves the covalent linking of two or more distinct pharmacophores to create a single hybrid molecule. researchgate.netmdpi.com This approach aims to produce new chemical entities with enhanced biological activity, improved selectivity, and a more favorable ADME profile by combining the beneficial properties of the individual components. researchgate.netmdpi.com The quinoline-piperazine scaffold is a prime example of the successful application of this strategy. researchgate.net By combining the biologically active quinoline nucleus with the versatile piperazine moiety, researchers have developed numerous hybrid molecules with significant therapeutic potential. researchgate.netmdpi.com This approach has been particularly fruitful in the development of novel antibacterial and anticancer agents. nih.govunipa.it The design of this compound derivatives and analogues through molecular hybridization continues to be an active area of research, with the goal of identifying new drug candidates with superior efficacy and reduced side effects. nih.govpensoft.net

Interactive Data Table: Notable Quinolone-Piperazine Hybrids and Their Activities

Compound Name/SeriesTarget/ActivityKey FindingsReference
4-Piperazinylquinoline DerivativesAntibacterial (Staphylococcus aureus)Compound 5k showed potent and selective activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM. mdpi.com
2,4,6-substituted quinoline piperazine sulfonamides and amidesAntibacterial and AntitubercularCompound 10g exhibited excellent activity against various bacteria, with a low MIC of 0.03 μg/mL against S. aureus. Compounds 10g and 11e showed significant activity against all TB strains. nih.gov
4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrilesAnticancer (Renal Cell Carcinoma)Compounds 8c and 8g effectively inhibited the growth of the UO-31 renal cancer cell line. unipa.it
Quinolone-Amidrazone HybridsAnticancer (Lung and Breast Cancer)Ethyl carboxylate and o-hydroxy phenyl piperazine derivatives (10d and 10g) showed the strongest activity against A549 and MCF-7 cell lines. pensoft.net
3-(4-arylpiperazin-1-yl)cinnolinesAntifungalA new series of compounds were synthesized as potential antifungal agents. mdpi.com
N-[2-(8-metoxy-2H-chromen-2-one)ethyl] piperazinyl quinolonesAntibacterial and AntifungalCompounds 6g, 6h, and 6i demonstrated the most potent in-vitro antibacterial activity. nih.gov
Quinolone Derivatives (8a-j)AnticancerCompound 8i was found to be highly potent against A549, HL-60, and Hela cancer cell lines. jst.go.jp
Pyrido[2,3-d]pyrimidine derivatives with piperazineAnticancerNewly synthesized compounds were tested for their anti-cancer properties against multiple human cancer cell lines. nih.gov

Properties

IUPAC Name

6-piperazin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-11-10-12(3-4-13(11)15-5-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKERABICDXLVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734437
Record name 6-(Piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468094-05-5
Record name 6-(Piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Modern Approaches to 6-(Piperazin-1-yl)quinoline Core Synthesis

The formation of the crucial C-N bond between the quinoline (B57606) C-6 position and the piperazine (B1678402) nitrogen is a key synthetic step. Methodologies to achieve this linkage efficiently and with high regioselectivity are of primary importance.

Nucleophilic aromatic substitution (SNAr) is a principal pathway for forging the quinoline-piperazine bond. This reaction typically involves the displacement of a leaving group, such as a halogen, from the 6-position of the quinoline ring by the nucleophilic piperazine. The efficiency of the SNAr reaction is highly dependent on the electronic properties of the quinoline ring. masterorganicchemistry.comlibretexts.org Aromatic rings that are electron-deficient are more susceptible to nucleophilic attack. chemistrysteps.com

For the SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com In the case of 6-haloquinolines, direct substitution by piperazine can be challenging. However, the introduction of an EWG, such as a nitro group (NO₂), at a position that can delocalize the negative charge (e.g., the 5- or 7-position) significantly facilitates the substitution at C-6.

A notable example involves the nitration of 6-bromoquinoline (B19933) to introduce a nitro group, which activates the ring for subsequent substitution with piperazine. arkat-usa.org For instance, the reaction of 6-bromo-5-nitroquinoline (B1267105) with piperazine readily yields 5-nitro-6-(piperazin-1-yl)quinoline. arkat-usa.org This highlights the critical role of ring activation in enabling the C-N bond formation via the SNAr mechanism.

Starting MaterialActivating GroupNucleophileProductReference
6-Bromo-5-nitroquinoline5-NitroPiperazine5-Nitro-6-(piperazin-1-yl)quinoline arkat-usa.org
3,6,8-Tribromo-5-nitroquinoline5-NitroPiperazine5-Nitro-3-bromo-6,8-di(piperazin-1-yl)quinoline researchgate.net
4-Chloro-6-nitroquinoline-3-carbonitrile6-Nitro, 3-CyanoN-Boc-piperazine4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-6-nitroquinoline-3-carbonitrile nih.gov

While transition-metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation, there is a strong emphasis on developing metal-free alternatives for reasons of cost, sustainability, and purity of the final products. mdpi.comresearchgate.net The Nucleophilic Aromatic Substitution (SNAr) reaction is itself a primary example of a transition metal-free protocol. nih.gov

The success of these metal-free approaches hinges on the inherent reactivity of the substrates. As discussed, the presence of activating groups on the quinoline ring is often a prerequisite for the SNAr reaction to occur under mild conditions. youtube.com In the absence of such activation, forcing conditions, such as high temperatures and pressures, may be required to drive the reaction to completion. The synthesis of this compound from an unactivated 6-haloquinoline and piperazine without a metal catalyst falls into this category, representing a direct but potentially low-yielding or energy-intensive approach. Research continues to explore novel metal-free strategies that can proceed under milder conditions, often involving unique activating agents or reaction media like ionic liquids. nih.gov

Controlling the position of piperazine substitution on the quinoline ring is crucial for defining the properties of the final molecule. Regioselectivity is typically dictated by the synthetic route and the strategic placement of directing and leaving groups on the quinoline precursor.

The most straightforward strategy for ensuring the formation of the 6-substituted isomer is to begin with a quinoline precursor that has a leaving group exclusively at the 6-position, such as 6-bromoquinoline or 6-chloroquinoline. The subsequent nucleophilic substitution reaction will then occur at this predetermined site.

More advanced strategies involve the use of poly-substituted quinolines where the electronic environment dictates the site of reaction. A compelling example is the regioselective functionalization of 3,6,8-tribromoquinoline (B3300700). researchgate.net

Without Activation : Direct reaction with piperazine under microwave irradiation selectively substitutes the bromine at the C-3 position, leaving the C-6 and C-8 positions untouched. researchgate.net

With Activation : If 3,6,8-tribromoquinoline is first nitrated to form 5-nitro-3,6,8-tribromoquinoline, the electronic landscape of the molecule is altered dramatically. The powerful electron-withdrawing nitro group at C-5 activates the para-positioned C-8 and the ortho-positioned C-6 bromines towards SNAr. A subsequent reaction with piperazine leads to the selective substitution of the bromines at C-6 and C-8, yielding 5-nitro-3-bromo-6,8-di(piperazin-1-yl)quinoline. researchgate.net

This differential reactivity, controlled by the presence or absence of an activating group, provides a sophisticated method for directing the piperazine moiety to specific positions on the quinoline scaffold and is a powerful tool for generating specific positional isomers.

Derivatization and Functionalization Strategies on this compound

Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modification. These modifications can be targeted at either the available secondary amine on the piperazine ring or at the quinoline ring system itself.

The secondary amine of the piperazine ring is a reactive handle for a wide array of functionalization reactions, most commonly N-alkylation and N-acylation. These reactions allow for the introduction of a vast diversity of substituents, which can significantly alter the molecule's properties.

N-Acylation involves the reaction of the piperazine nitrogen with acylating agents like acid chlorides or sulfonyl chlorides. This leads to the formation of amides and sulfonamides, respectively. For example, quinoline-piperazine intermediates have been reacted with various sulfonyl chlorides and acid chlorides in the presence of a base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) to yield a library of amide and sulfonamide derivatives. nih.govnih.gov

N-Alkylation can be achieved through several methods, including reaction with alkyl halides or through reductive amination. nih.gov The reaction with an alkyl halide, such as chloroacetonitrile, in the presence of a base like potassium carbonate (K₂CO₃), introduces an alkyl group onto the piperazine nitrogen. nih.gov

Reaction TypeReagentBaseProduct ClassReference
N-AcylationSubstituted Benzoyl ChloridesDIPEAN-Benzoylpiperazine amides nih.gov
N-AcylationVarious Sulfonyl ChloridesDIPEAN-Sulfonylpiperazine sulfonamides nih.gov
N-AcylationVarious Acid ChloridesEt₃NN-Acylpiperazine amides nih.gov
N-AlkylationChloroacetonitrileK₂CO₃N-Cyanomethylpiperazine nih.gov

Functionalization can also be directed at the quinoline ring of the this compound scaffold. The attached piperazinyl group, being an electron-donating group, influences the reactivity of the quinoline ring system, particularly in electrophilic aromatic substitution reactions. It acts as an activating group and a ortho, para-director. Therefore, electrophiles are expected to be directed primarily to the C-5 and C-7 positions, which are ortho to the C-6 piperazinyl substituent.

Another powerful strategy for introducing diversity on the quinoline system is to build the quinoline ring from an already substituted precursor. Classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, start with substituted anilines. nih.gov By using a pre-functionalized aniline (B41778), various substituents can be incorporated into the benzene (B151609) portion of the quinoline ring from the outset of the synthesis. nih.govnih.gov This approach allows for the strategic placement of groups that might be difficult to install after the quinoline ring has been formed and coupled with piperazine.

Multi-Component Reactions (MCRs) in Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, atom-economical step. These reactions are highly valued for their ability to rapidly generate libraries of structurally diverse compounds. For the this compound scaffold, MCRs offer an efficient route to introduce a variety of substituents, thereby diversifying the core structure for structure-activity relationship (SAR) studies.

Several MCRs established for quinoline synthesis can be adapted to produce this compound derivatives, typically by employing a suitably substituted aniline as a key starting material. rsc.org

Povarov Reaction: The Povarov reaction is a formal aza-Diels-Alder reaction that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. ehu.eseurekaselect.com By using an N-protected p-aminophenylpiperazine as the aniline component, this reaction can generate the core 6-(piperazin-1-yl)tetrahydroquinoline structure. The diversity of this reaction allows for variation at positions 2 and 4 of the quinoline ring by changing the aldehyde and alkene components. nih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is another versatile MCR that can be employed to construct complex scaffolds. nih.gov A potential strategy involves the reaction of an isocyanide, a carboxylic acid, an amine, and an aldehyde. A two-step sequence combining a U-4CR with a subsequent palladium-catalyzed intramolecular arylation can be a highly efficient method for synthesizing a variety of quinoline-based heterocycles. acs.orgacs.org This approach allows for the introduction of significant structural diversity into the final products. acs.orgacs.org

The primary advantage of MCRs is the ability to create molecular complexity and diversity in a single step, which is highly beneficial for drug discovery and development. rsc.org

Table 1: Representative Multi-Component Reactions for Quinoline Synthesis

Reaction Name Components Product Type Key Features
Povarov Reaction Aniline, Aldehyde, Activated Alkene Tetrahydroquinolines/Quinolines Convergent, builds complexity quickly. ehu.es

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality is a critical aspect of modern drug design, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The stereoselective synthesis of this compound derivatives can be achieved by introducing a chiral center either on the piperazine ring or on the quinoline nucleus itself.

One primary strategy is the use of pre-synthesized enantiopure piperazine derivatives. A variety of methods exist for the asymmetric synthesis of carbon-substituted piperazines. rsc.org For instance, the asymmetric lithiation of an N-Boc protected piperazine using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile, can yield enantiopure α-substituted piperazines. nih.govresearchgate.net These chiral building blocks can then be coupled with a 6-haloquinoline via nucleophilic aromatic substitution to produce the final chiral target molecule.

Another approach involves creating chirality on the quinoline scaffold. This can be accomplished by employing quinoline-based chiral derivatizing reagents. For example, a chiral amino acid like L-proline can be coupled to a quinoline core to create a chiral reagent, which can then be used to induce diastereoselectivity in subsequent reactions. asianpubs.orgresearchgate.net While this method is often used for enantioseparation and analysis, the principles can be adapted for asymmetric synthesis.

Table 2: Strategies for Stereoselective Synthesis

Approach Description Example Method
Chiral Piperazine Synthon Use of a pre-synthesized, enantiomerically pure piperazine derivative. Asymmetric lithiation-trapping of N-Boc piperazine. nih.gov
Asymmetric Catalysis on Quinoline Core Creation of a chiral center on the quinoline ring using a chiral catalyst or auxiliary. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to form chiral piperazin-2-ones, which can be converted to chiral piperazines. dicp.ac.cn

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize environmental impact. acs.org The synthesis of this compound can be made more sustainable by focusing on several key areas: the use of greener solvents, alternative energy sources, and efficient, reusable catalysts.

Energy-Efficient Methods:

Ultrasound-Assisted Synthesis: Sonication has emerged as a green method that can accelerate reaction rates, improve yields, and reduce reaction times. ijpsjournal.com The synthesis of quinoline derivatives, including nucleophilic substitution reactions to introduce the piperazine moiety, can be effectively performed under ultrasound irradiation. nih.govmdpi.com This technique often allows for milder reaction conditions and can reduce energy consumption compared to conventional heating. rsc.orgrsc.org

Mechanochemistry: Performing reactions by grinding solids together, often in a ball mill, can eliminate the need for bulk solvents, thus significantly reducing waste. rsc.org This solvent-free approach has been successfully applied to the synthesis of various quinoline derivatives and represents a highly sustainable synthetic route. nih.govresearchgate.net

Sustainable Catalysis and Solvents:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethanol (B145695) is a cornerstone of green chemistry. tandfonline.com Many reactions for quinoline synthesis, including MCRs and cyclization reactions, have been adapted to run efficiently in these greener media. ijpsjournal.com

Nanocatalysts: The use of nanocatalysts is a rapidly growing area in green synthesis. nih.gov Catalysts such as magnetic nanoparticles (e.g., Fe3O4-supported catalysts) offer high catalytic activity, stability, and the significant advantage of being easily recoverable and reusable, which minimizes waste and cost. nih.gov Various metal-oxide and nanocatalyzed protocols have been developed for the efficient and sustainable synthesis of quinolines and other N-heterocycles. nih.govrsc.org

By integrating these green chemistry principles, the synthesis of this compound can be achieved through routes that are not only efficient and versatile but also environmentally responsible. mdpi.com

Table 3: Green Chemistry Approaches in Quinoline Synthesis

Green Principle Technique/Method Advantages
Alternative Energy Ultrasound Irradiation Faster reactions, higher yields, reduced energy use. nih.gov
Mechanochemistry (Ball Milling) Solvent-free conditions, reduced waste. rsc.org
Green Solvents Water, Ethanol Reduced environmental impact, lower toxicity. tandfonline.com

Preclinical Pharmacological Investigations and Biological Activity Spectrum

Antimicrobial Activity Studies

Derivatives of 6-(piperazin-1-yl)quinoline have been the subject of extensive research to evaluate their efficacy against a wide array of microbial pathogens. These studies have revealed a broad spectrum of activity, including antibacterial, antitubercular, and antileishmanial properties, as well as the ability to inhibit biofilm formation.

Broad-Spectrum Antibacterial Efficacy (Gram-Positive and Gram-Negative Organisms)

The this compound core has been a focal point in the development of new antibacterial agents with activity against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Hybrid molecules incorporating the quinoline-piperazine structure have demonstrated notable minimum inhibitory concentrations (MICs) against various bacterial strains. For instance, certain 4-piperazinylquinoline derivatives have shown promising activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli, with MIC values in the range of 3.9–7.8 μM. mdpi.com Further modifications, such as the addition of a 1,3,5-triazine (B166579) moiety, have resulted in compounds with MIC values between 3–12 μM against S. aureus, P. aeruginosa, and E. coli. mdpi.com

A series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives were synthesized and screened for their antibacterial activity. Many of these compounds exhibited potent activity against Staphylococcus aureus ATCC 29213 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative), with MIC values ranging from 0.44 to 34.02 μM. One of the most active compounds in this series demonstrated an MIC of 0.44 and 0.8 μM against both strains, respectively. Another study reported that novel quinoline (B57606) derivatives containing a piperazine (B1678402) moiety, compounds 3i and 3j, possessed good antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with MICs of 0.07 mg/mL. nih.gov

Derivative TypeBacterial Strain(s)MIC RangeReference
4-Piperazinylquinoline hybridsS. aureus, P. aeruginosa, B. subtilis, E. coli3.9–7.8 μM mdpi.com
4-Piperazinylquinoline with 1,3,5-triazine moietyS. aureus, P. aeruginosa, E. coli3–12 μM mdpi.com
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazinylacetyl)piperazinyl-quinoline-3-carboxylic acid derivativesS. aureus ATCC 29213, E. coli ATCC 259220.44–34.02 μM
Novel quinoline derivatives with piperazineE. coli, B. subtilis, S. aureus0.07 mg/mL nih.gov

Specialized Activity against Drug-Resistant Bacterial Strains

A significant area of investigation has been the activity of this compound derivatives against multidrug-resistant (MDR) bacteria. Certain quinoline-2-one derivatives have demonstrated significant antibacterial action against a spectrum of MDR Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). researchgate.net

One particular derivative, compound 6c, exhibited potent activity with MIC concentrations of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE. researchgate.net Another study focusing on quinoline derivatives as anti-MRSA agents found that a ciprofloxacin (B1669076) derivative displayed an MIC value of 8 µg/mL against the MRSA strain ATCC33591. nih.gov Furthermore, a series of quinoline derivatives were synthesized and tested against resistant bacterial strains, with one compound emerging as the most potent anti-MRSA agent with an MIC value of 1.5 µg/mL. nih.gov

Compound/DerivativeResistant Strain(s)MIC ValueReference
Quinoline-2-one derivative (6c)MRSA, VRE0.75 μg/mL researchgate.net
Quinoline-2-one derivative (6c)MRSE2.50 μg/mL researchgate.net
Ciprofloxacin derivativeMRSA ATCC335918 µg/mL nih.gov
Novel quinoline derivativeMRSA1.5 µg/mL nih.gov

Antitubercular Potential against Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for new antitubercular agents. jocpr.com Derivatives of this compound have shown significant promise in this area. In one study, a series of 2,4,6-substituted quinoline conjugated piperazine sulfonamides and amides were synthesized and evaluated for their activity against non-virulent, virulent, and MDR strains of Mycobacterium tuberculosis. jocpr.comnih.gov

Two compounds from this series displayed significant inhibitory activity against all tested TB strains, with the lowest MICs being 0.07 μM and 1.1 μM, indicating greater effectiveness than some first and second-line TB drugs. jocpr.comnih.gov Another study on novel amide and sulphonamide derivatives of 6-(piperazin-1-yl)phenanthridine, a related scaffold, also demonstrated potent activity against M. tuberculosis H37Rv, with MIC values ranging from 1.56 to ≥50 μg/mL. nih.gov

Compound/Derivative SeriesM. tuberculosis Strain(s)MIC Range/ValueReference
2,4,6-Substituted quinoline conjugated piperazine sulfonamides/amidesNon-virulent, virulent, and MDR strains0.07 μM - 1.1 μM jocpr.comnih.gov
6-(Piperazin-1-yl)phenanthridine amide and sulphonamide analoguesH37Rv1.56 - ≥50 μg/mL nih.gov

Antileishmanial Properties and Mechanisms

Research has also explored the potential of this compound derivatives as antileishmanial agents. A series of thirty-five quinoline-piperazine/pyrrolidine and other heterocyclic amine derivatives were synthesized and tested against intracellular amastigotes of Leishmania donovani. researchgate.net Twelve of these compounds exhibited better inhibition than the standard drug miltefosine, with IC50 values ranging from 2.09 to 8.89 μM and lower cytotoxicity. researchgate.net

Two compounds from this series, 33 and 46, demonstrated significant in vivo efficacy in a Leishmania donovani/golden hamster model, showing 56.32% and 49.29% inhibition, respectively. researchgate.net The mechanism of action for some quinoline derivatives against Leishmania has been suggested to involve the impairment of the mitochondrial electron transport chain complex and induction of ROS-mediated programmed cell death. mdpi.com Other studies have identified specific enzyme targets, such as methionine aminopeptidase (B13392206) 1, in Leishmania donovani. mdpi.com

Derivative SeriesLeishmania SpeciesActivity (IC50)In Vivo InhibitionReference
Quinoline-piperazine/pyrrolidine derivativesL. donovani amastigotes2.09 - 8.89 μM- researchgate.net
Compound 33L. donovani-56.32% researchgate.net
Compound 46L. donovani-49.29% researchgate.net

Anti-biofilm Formation Investigations

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov The ability of this compound derivatives to inhibit biofilm formation is therefore a critical area of research. Studies on quinoline-2-one derivatives have reported on their biofilm inhibitory activities. researchgate.net

One particular derivative, compound 6c, demonstrated significant, dose-dependent antibiofilm action against an MRSA strain, with reductions in biofilm development of 79%, 55%, and 38% at concentrations of 0.5, 0.25, and 0.12 times the MIC, respectively. researchgate.net These findings suggest that quinoline compounds could be developed as agents to prevent the formation of drug-resistant bacterial biofilms. researchgate.net

Compound/DerivativeBacterial StrainBiofilm Inhibition (%)Concentration (vs. MIC)Reference
Quinoline-2-one derivative (6c)MRSA ACL5179%0.5 researchgate.net
Quinoline-2-one derivative (6c)MRSA ACL5155%0.25 researchgate.net
Quinoline-2-one derivative (6c)MRSA ACL5138%0.12 researchgate.net

Antineoplastic and Antiproliferative Research

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. A derivative, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10), has shown antiproliferative activities against several central nervous system (CNS) cancer cell lines. mdpi.comnih.gov

In an in vitro screening against NCI-60 CNS cell lines, SJ10 exhibited a growth inhibition (GI) percentage of 67.25% in SNB-19 cells at an initial dose of 10 μM. mdpi.com Dose-dependent treatment showed complete growth inhibition of SF-268 cells and significant inhibition of other glioblastoma multiforme (GBM) cell lines. mdpi.com

Another study developed a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds that exhibited potent anticancer activity against the renal cell carcinoma (RCC) cell line UO-31. uohyd.ac.in Two compounds from this series effectively inhibited cancer cell growth with growth percentages of -7% and -19%, respectively, indicating a cytotoxic effect. uohyd.ac.in Furthermore, quinoline derivatives containing substituted piperazine moieties have been investigated as potential agents against breast cancer by targeting the Epidermal Growth Factor Receptor (EGFR). uohyd.ac.in One such compound showed a high binding affinity for the EGFR target site and an EGFR-TK enzyme inhibition rate of 87.5%. uohyd.ac.in

Compound/DerivativeCancer Cell Line(s)ActivityReference
9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10)SNB-19 (CNS)67.25% Growth Inhibition mdpi.com
9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10)SF-268 (GBM)Complete Growth Inhibition mdpi.com
4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivativesUO-31 (Renal)Growth percentages of -7% and -19% uohyd.ac.in
Substituted 5-(4-chloroquinolin-3-yl)-methylidene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-oneMCF-7 (Breast)87.5% EGFR-TK Inhibition uohyd.ac.in

Antimalarial Efficacy Investigations

The quinoline core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. researchgate.net The this compound scaffold has been incorporated into novel molecular frameworks to combat drug-resistant strains of Plasmodium falciparum. A series of piperazine-containing 4(1H)-quinolones were developed and showed potent in vitro activity. nih.gov

Similarly, a novel compound, QP-11, which features a piperazine-linked 7-chloroquinoline-triazole motif, demonstrated efficacy against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum. mdpi.com The IC50 values were reported as 0.8 µM for the NF54 strain and 1.7 µM for the K1 strain. mdpi.com Another study on novel quinoline-piperidine conjugates identified five 4-aminoquinoline (B48711) derivatives with potent activity in the nanomolar range against both a CQ-sensitive (NF54) and a CQ-resistant (K1) strain. researchgate.net Unsymmetrical bisquinolines linked by a piperazine-containing chain have also shown high potency against both chloroquine-sensitive and resistant parasite lines. nih.gov

Compound Class/NameP. falciparum StrainReported IC50/EC50 Value
QP-11NF54 (CQ-sensitive)0.8 µM mdpi.com
QP-11K1 (CQ-resistant)1.7 µM mdpi.com
Piperaquine (Reference)VariousPotent activity nih.gov
Styrylquinoline AnaloguesDd2 (CQ-resistant)EC50 values from 428.0 to 6753.3 nM nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the antimalarial efficacy of quinoline-piperazine derivatives. Research has shown that modifications at various positions on the quinoline and piperazine rings significantly influence activity. For 4(1H)-quinolones, a methylene (B1212753) spacer between the piperazine and the quinolone core was found to be beneficial for activity. nih.gov Furthermore, SAR studies indicated that the 4(1H)-quinolone core, an ester group at the 3-position, and a phenoxyethoxy substituent at the 7-position were key for potent antimalarial effects, while substituents at the 6-position were of secondary importance but could influence activity against specific strains. nih.gov

In the development of styrylquinoline derivatives, incorporating nitrogen-containing groups like piperazine at the C4 position was explored. nih.gov However, these direct incorporations generally resulted in moderate to low activity against the Dd2 resistant strain. nih.gov For other classes of quinoline hybrids, the presence of a 7-chloro group on the quinoline ring, a feature of chloroquine, is often considered important for activity, as it is believed to be crucial for interactions with heme within the parasite. nih.govnih.gov The design of hybrid molecules, such as linking a quinoline-piperazine scaffold to an aryl tetrazole, aims to enhance activity by targeting the vital parasite process of heme detoxification. nih.gov

Antiviral Activity Assessments (e.g., Anti-HIV)

The therapeutic potential of quinoline-piperazine structures extends to antiviral applications. A series of novel arylpiperazinyl fluoroquinolones were synthesized and evaluated for their anti-HIV activity. nih.gov SAR studies revealed that the nature of the aryl substituent on the piperazine nitrogen played a critical role in the anti-HIV-1 activity. Several compounds from this series exhibited potent activity, with one showing an IC50 value of 0.06 µM in chronically infected cells. nih.gov

More recent work on quinoline–1,2,3-triazole–aniline (B41778) hybrids also identified compounds with promising in vitro activity against the wild-type HIV-1 subtype B. mdpi.com One compound in particular, designated 11h, was found to be highly active with an IC50 of 0.01032 µM, which is nine-fold more potent than the reference drug azidothymidine (AZT). This compound was also noted to be generally non-cytotoxic. mdpi.com These findings underscore the potential of the quinoline-piperazine scaffold as a template for the development of novel anti-HIV agents. mdpi.comnih.gov

Neuropharmacological Research

Derivatives of the this compound core have been investigated for their effects on several crucial neurotransmitter systems and pain pathways. These studies reveal a broad spectrum of activity, targeting dopamine (B1211576) and serotonin (B10506) receptors, as well as glutamate (B1630785) receptors involved in nociception.

Dopamine Receptor (D2/D3) Agonism and Related Functional Assays

The quinoline-piperazine framework is integral to the design of potent dopamine D2 and D3 receptor agonists. Research into hybrid molecules incorporating this scaffold has led to the identification of compounds with significant agonist properties. For instance, a derivative, 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol, has demonstrated high efficacy at both D2 and D3 receptors.

Functional activity for these compounds was confirmed using GTPγS binding assays in CHO cells expressing human D2 or D3 receptors. The results from these assays identified specific stereoisomers as potent agonists. The data underscores the potential of the quinoline-piperazine scaffold in developing molecules aimed at modulating dopaminergic pathways, which are critical in conditions such as Parkinson's disease.

Table 1: Functional Agonist Activity of a Quinoline-Piperazine Derivative at Dopamine D2/D3 Receptors
CompoundD2 Receptor EC50 (nM)D3 Receptor EC50 (nM)
(-)-19b4.511.58
(+)-19a1.690.74

Serotonin 5-HT1A Receptor Antagonism and Cognitive Effects

In the pursuit of novel treatments for cognitive deficits, derivatives of the quinoline-piperazine structure have been synthesized and evaluated for their activity at serotonin 5-HT1A receptors. A notable example is the quinolyl-piperazinyl piperidine (B6355638) analogue, which emerged from a program aimed at developing 5-HT1A antagonists. nih.gov

Structure-activity relationship (SAR) studies led to the development of compound 10b , which displayed not only potent and selective 5-HT1A antagonism but also improved metabolic stability and oral bioavailability. nih.gov This compound demonstrated significant cognitive-enhancing effects in various animal models of learning and memory. nih.gov Furthermore, it was shown to augment the antidepressant-like effects of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, highlighting the potential of these derivatives in treating cognitive and mood disorders. nih.gov

Modulation of Pain Pathways (e.g., mGluR1 Antagonism in Neuropathic Pain Models)

The metabotropic glutamate receptor 1 (mGluR1) is a key target in the development of analgesics for neuropathic pain. jst.go.jp Researchers have designed and synthesized a series of 2-substituted quinoline-6-carboxamides, which are derivatives of the this compound structure, to act as mGluR1 negative allosteric modulators (NAMs). jst.go.jp

In a functional cell-based assay, these compounds were evaluated for their mGluR1 antagonistic activity. One compound, 13c , which features a piperazine-derived amide at the 6-position, showed the highest potency with an IC50 value of 2.16 µM. jst.go.jp Subsequent in vivo testing of this compound in a rat spinal nerve ligation (SNL) model of neuropathic pain demonstrated analgesic effects, albeit weak, in reducing both mechanical and cold allodynia. jst.go.jp These findings support the role of the this compound scaffold as a viable starting point for developing novel mGluR1 antagonists for pain management. jst.go.jp

Table 2: mGluR1 Antagonistic Activity of a Quinoline-6-Carboxamide Derivative
CompoundmGluR1 IC50 (µM)
13c2.16

Ancillary Biological Properties

Beyond their primary neuropharmacological targets, certain this compound derivatives possess additional biological properties that contribute to their therapeutic potential, particularly in the context of neurodegenerative diseases where oxidative stress is a key pathological factor.

Antioxidant Activity and Radical Scavenging Capabilities

Quinoline derivatives are recognized for their antioxidant potential. nih.govnih.gov Specific multifunctional dopamine agonist derivatives containing the quinoline-piperazine core have been shown to possess potent antioxidant activity. nih.gov The antioxidant capacity of one such derivative was evaluated using the deoxyribose assay, which measures the ability of a compound to scavenge hydroxyl radicals. This assay demonstrated the potent radical scavenging capabilities of the compound. The antioxidant properties of these molecules are considered beneficial, especially for neuroprotective applications where reducing oxidative stress is a key therapeutic goal. nih.gov

Metal Chelation Potential and Implications for Oxidative Stress

The dysregulation of metal ions, particularly iron, can contribute significantly to oxidative stress and neuronal damage in neurodegenerative disorders. The 8-hydroxyquinoline (B1678124) moiety is a well-known iron chelator. Hybrid molecules that combine the dopamine agonist pharmacophore with an 8-hydroxyquinoline-piperazine structure have been developed to possess dual functions: alleviating motor dysfunction and reducing oxidative stress by chelating excess iron. In vitro complexation studies have confirmed that these derivatives can efficiently chelate iron. This metal chelation capability is a critical ancillary property that may contribute to the neuroprotective effects of these compounds by mitigating the formation of reactive oxygen species catalyzed by metal ions.

Structure Activity Relationship Sar Elucidation and Rational Design Principles

Identification of Essential Pharmacophoric Features within the 6-(Piperazin-1-yl)quinoline Framework

The biological activity of this compound derivatives arises from the synergistic contribution of its two core components: the quinoline (B57606) ring and the piperazine (B1678402) moiety. Both are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

The quinoline ring serves as a rigid, aromatic scaffold that can engage in several key interactions with target proteins. The nitrogen atom at position 1 of the quinoline ring is a critical hydrogen bond acceptor. For instance, in kinase inhibitors, this nitrogen can form a crucial hydrogen bond with the hinge region of the ATP-binding site, a common feature for the activity of quinoline-based inhibitors nih.govnih.gov. The planar aromatic system of the quinoline ring is also essential for establishing π-π stacking and hydrophobic interactions with aromatic amino acid residues within the target's binding pocket nih.gov.

The piperazine moiety acts as a versatile linker connecting the quinoline core to other functionalities. Its non-aromatic, flexible nature allows the molecule to adopt favorable conformations for binding. The two nitrogen atoms of the piperazine ring are key to its function. The nitrogen atom attached to the quinoline ring (N-1) positions the rest of the molecule, while the second nitrogen atom (N-4) serves as a point for substitution, allowing for the fine-tuning of the compound's properties. This N-4 nitrogen is often a basic center, which can be protonated at physiological pH, enabling ionic interactions with acidic residues in the target protein. The ability to modify the substituent at the N-4 position is a cornerstone of optimizing the activity of this class of compounds nih.govresearchgate.net.

Together, the essential pharmacophoric features of the this compound framework can be summarized as:

A hydrogen bond accepting nitrogen atom in the quinoline ring.

A planar aromatic quinoline system for hydrophobic and π-stacking interactions.

A piperazine linker for conformational flexibility and as a scaffold for further substitution.

A basic nitrogen atom in the piperazine ring (N-4) for potential ionic interactions and as a point of attachment for various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Position, Size, and Electronic Nature on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the quinoline and piperazine rings. The position, size, and electronic properties (electron-donating or electron-withdrawing) of these substituents play a pivotal role in determining the compound's potency and selectivity.

Substituents on the Quinoline Ring:

Modifications to the quinoline core can have a profound impact on activity. For example, in a series of quinoline-based pyrazinamides designed as sigma 2 (σ2) receptor ligands, the position of substituents on the quinoline ring was found to be critical. Methyl, methoxy (B1213986), or halogen groups were introduced at various positions. While most substitutions were tolerated, a methyl or methoxy group at the C-7 position was found to be detrimental to binding affinity nih.gov. This suggests that bulky substituents at this position may cause a steric clash with the receptor, preventing optimal binding nih.gov.

Substituents on the Piperazine Moiety:

The N-4 position of the piperazine ring is the most commonly modified site. The nature of the substituent at this position directly influences the interaction with the target protein.

Size and Bulk: In the development of antitubercular quinoline-piperazine hybrids, it was observed that attaching a sulfonamide group to the piperazine was more effective than an amide group nih.gov. Furthermore, the introduction of bulky groups can be either beneficial or detrimental depending on the target. For mTOR inhibitors, replacing a phenyl group on the piperazine with small aliphatic side chains led to a loss of activity, indicating the importance of a larger, aromatic group for binding in that specific target nih.gov.

Electronic Effects: The electronic properties of the substituents are also crucial. For the aforementioned antitubercular compounds, the presence of electron-withdrawing groups like fluoro or trifluorocarbon on the aryl sulfonamide moiety attached to the piperazine resulted in good activity nih.gov. Similarly, for σ2 receptor ligands, the presence of a p-CF3 aryl piperazine pattern was found to be important for biological activity nih.gov.

Hydrogen Bonding Potential: Introducing groups capable of forming hydrogen bonds can significantly enhance potency. In a series of mTOR inhibitors, the addition of an acetyl group to the N-4 of the piperazine led to a thirteen-fold increase in cellular potency. This improvement was attributed to the potential for the acetyl carbonyl group to form a hydrogen bond with a lysine (B10760008) residue in the ATP-binding site nih.gov.

The following interactive table summarizes the impact of various substituents on the biological activity of this compound derivatives based on published research findings.

Scaffold PositionSubstituentElectronic NatureSizeImpact on ActivityBiological Target
Quinoline C-7-CH3, -OCH3Electron-donatingSmall/MediumDetrimentalσ2 Receptor
Piperazine N-4Sulfonamide vs. Amide--Sulfonamide more activeAntitubercular
Piperazine N-4 Aryl-F, -CF3Electron-withdrawingSmallFavorableAntitubercular
Piperazine N-4Acetyl (-COCH3)Electron-withdrawingSmallIncreased potencymTOR
Piperazine N-4Small Aliphatic ChainsElectron-donatingSmallLoss of activitymTOR
Piperazine N-4 Arylp-CF3Electron-withdrawingMediumImportant for activityAntidiabetic

Conformational Preferences and Stereochemical Considerations in Ligand-Target Interactions

The three-dimensional arrangement of a molecule, including its conformational preferences and stereochemistry, is a critical determinant of its interaction with a biological target. For the this compound framework, these factors can influence binding affinity and selectivity.

While the principles of stereochemistry are fundamental to medicinal chemistry, specific and detailed studies on the stereochemical aspects of this compound derivatives are not extensively reported in the reviewed literature. In general, if a chiral center is introduced into the molecule, for example through substitution on the piperazine ring or on a side chain, the different enantiomers can exhibit distinct pharmacological profiles researchgate.net. One enantiomer may bind with high affinity to the target receptor, while the other may be significantly less active or even interact with a different target, leading to off-target effects. The size and shape of substituents are also important; bulky groups might hinder binding, whereas smaller ones could enhance it by allowing for a better fit within the active site researchgate.net.

Strategies for Improving Selectivity and Potency through Structural Optimization

The optimization of lead compounds to enhance their potency and selectivity is a central goal of medicinal chemistry. For derivatives of this compound, several strategies have been successfully employed.

One of the most common strategies is the modification of substituents on the piperazine ring. As discussed previously, introducing groups that can form additional hydrogen bonds or have favorable electronic properties can significantly boost potency. The thirteen-fold increase in mTOR inhibition upon the addition of an acetyl group to the piperazine is a prime example of this strategy's success nih.gov.

Isosteric replacement is another valuable tool. This involves replacing a functional group with another that has similar physical or chemical properties. In the development of EGFR kinase inhibitors based on the related quinazoline (B50416) scaffold, it was found that replacing the piperazine ring with a morpholine (B109124) or piperidine (B6355638) moiety resulted in less potent compounds nih.gov. This indicates that for that particular target, the specific structural and electronic features of the piperazine ring are crucial for optimal activity, and its replacement is not well-tolerated.

Modulating physicochemical properties is also a key optimization strategy. By carefully selecting substituents, properties such as lipophilicity and polarity can be adjusted to improve pharmacokinetic profiles, such as absorption and bioavailability, which can translate to improved in vivo efficacy. For instance, in the development of peripherally selective cannabinoid receptor 1 (CB1) inverse agonists based on a 6-(piperazin-1-yl)purine core, functionalizing the piperazine with various groups was used to modulate physical properties to limit brain penetration nih.gov.

Finally, structure-based drug design , where the three-dimensional structure of the target protein is used to guide the design of inhibitors, is a powerful optimization strategy. Docking studies of quinoline-based VEGFR-2 inhibitors have helped to rationalize the observed SAR and guide the design of new compounds that can better fit the ATP-binding site and form key interactions with the receptor nih.gov. By understanding the specific interactions between the this compound scaffold and its target, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to improved potency and selectivity.

Computational Chemistry and in Silico Modeling in Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of 6-(piperazin-1-yl)quinoline, docking studies are instrumental in elucidating the binding modes of its derivatives with various biological targets. For instance, research on similar quinoline-piperazine hybrids has utilized docking to understand interactions with targets such as HIV reverse transcriptase, oncogenic proteins involved in renal cell carcinoma, and the c-Kit tyrosine kinase receptor. nih.govnih.govrsc.org These studies help identify key amino acid residues in the binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking.

Molecular dynamics (MD) simulations further refine the static picture provided by docking. By simulating the movements of the protein-ligand complex over time, MD studies offer insights into the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. nih.gov For example, simulations can confirm the stability of hydrogen bonds predicted by docking and reveal the role of water molecules in mediating protein-ligand interactions. This dual approach of docking followed by MD simulation provides a robust prediction of the ligand-receptor binding mode, guiding the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 1: Representative Molecular Docking Studies on Quinoline-Piperazine Scaffolds

Target Protein Ligand Scaffold Key Findings
HIV Reverse Transcriptase Quinoline-pyrimidine hybrids Identified binding affinity in the active site, guiding the design of NNRTI candidates. nih.gov
Oncogenic Proteins (RCC) 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile Predicted strong binding, providing insights into the anticancer mechanism. nih.gov
c-Kit Tyrosine Kinase 2-piperazinyl quinoxaline (B1680401) derivatives Suggested compounds can fit into the catalytic cavity, explaining anti-proliferative activity. rsc.org
Human Serum Albumin (HSA) Piperazine (B1678402) linked 7-chloroquinoline-triazole conjugate Unveiled a strong 1:1 binding pattern, identifying subdomain IIA as the binding site. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Profiling

Before significant resources are invested in synthesizing and testing new compounds, in silico ADMET prediction offers a crucial early assessment of a molecule's potential to become a viable drug. For derivatives of this compound, various computational models are employed to predict their pharmacokinetic properties. mdpi.com These predictions are vital, as poor pharmacokinetics are a major cause of failure in clinical trials. mdpi.com

Web-based tools and specialized software like SwissADME, pkCSM, and AdmetSAR are commonly used to evaluate parameters such as:

Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability help determine the potential for oral bioavailability. mdpi.commdpi.com

Distribution: Blood-brain barrier (BBB) permeability is calculated to assess potential central nervous system effects, which can be desirable for neurological drugs but is often an unwanted side effect for others. healthinformaticsjournal.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes is critical, as inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: Properties related to clearance and half-life are estimated.

Toxicity: Potential for mutagenicity (AMES test) and other toxicities is evaluated. healthinformaticsjournal.com

In addition to ADMET properties, drug-likeness is assessed using established filters like Lipinski's Rule of Five, Ghose, Veber, and Egan rules. nih.gov These rules are based on the physicochemical properties of known oral drugs and help to ensure that new designs fall within a favorable chemical space for bioavailability. Studies on various quinoline-piperazine hybrids have shown that these scaffolds can be modified to achieve favorable ADMET and drug-likeness profiles. nih.govresearchgate.net

Table 2: Key ADMET Parameters Predicted In Silico for Quinoline (B57606) Derivatives

Parameter Description Importance
Human Intestinal Absorption (HIA) Predicts the percentage of a compound absorbed through the human gut. Indicates potential for oral administration. mdpi.com
Caco-2 Permeability An in vitro model for predicting human drug absorption. High permeability suggests good absorption. mdpi.com
BBB Permeability Predicts the ability of a compound to cross the blood-brain barrier. Crucial for CNS targets and assessing potential side effects. healthinformaticsjournal.com
P-glycoprotein (P-gp) Substrate Predicts if the compound is transported by the P-gp efflux pump. P-gp substrates may have reduced bioavailability and efficacy. healthinformaticsjournal.com
CYP Enzyme Inhibition Predicts inhibition of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). Helps to anticipate potential drug-drug interactions.
AMES Toxicity Predicts the mutagenic potential of a compound. A critical early indicator of potential carcinogenicity. healthinformaticsjournal.com
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and likelihood of oral bioavailability. Compounds adhering to the rule are more likely to be successful drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For the this compound scaffold, QSAR can be a powerful tool to predict the activity of newly designed analogues and to understand which molecular properties are most important for their therapeutic effect.

In a typical QSAR study, a set of known this compound derivatives with measured biological activities (e.g., IC50 values) is used as a training set. mdpi.com A wide range of molecular descriptors are calculated for each compound, including:

Electronic descriptors: such as HOMO/LUMO energies and dipole moment.

Steric descriptors: like molar refractivity and molecular volume.

Topological descriptors: which describe molecular shape and branching.

Hydrophobic descriptors: such as LogP.

Statistical methods, like multiple linear regression (MLR), are then used to build an equation that links a combination of these descriptors to the observed activity. mdpi.com A robust QSAR model, once validated, can be used to predict the potency of virtual compounds, prioritizing the most promising candidates for synthesis and testing. Studies on quinoline and piperazine derivatives have successfully used QSAR to identify key descriptors correlated with inhibitory activity against targets like mTORC1 and Plasmodium falciparum. mdpi.commdpi.com

Density Functional Theory (DFT) Applications in Reaction Mechanism and Electronic Property Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound and its derivatives, DFT calculations provide deep insights into their intrinsic chemical properties. nih.gov These calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's reactivity and stability. nih.gov

Predict Spectroscopic Properties: DFT can predict vibrational frequencies (FT-IR, Raman) and NMR chemical shifts, which helps in the structural characterization of newly synthesized compounds. dergipark.org.tr

Map Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. nih.gov

By applying DFT, researchers can understand the reactivity, stability, and electronic characteristics of the this compound scaffold, which aids in explaining observed biological activities and predicting the outcomes of chemical reactions. nih.govrsc.org

Table 3: Electronic Properties Calculated by DFT for Quinoline-based Compounds

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Chemical Hardness/Softness Resistance to change in electron configuration. Derived from the HOMO-LUMO gap, it helps predict reactivity. rsc.org
Electrophilicity Index Measures the propensity of a species to accept electrons. A global reactivity descriptor useful in predicting interaction types. rsc.org
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and intermolecular interactions.

Virtual Screening Techniques for Novel Ligand Discovery

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The this compound core can serve as a starting point for virtual screening campaigns in several ways.

In structure-based virtual screening , a 3D model of the target protein is used. Large compound databases are computationally "docked" into the active site of the target. The compounds are then ranked based on their predicted binding affinity (docking score), and the top-scoring hits are selected for further investigation.

Alternatively, in ligand-based virtual screening , the known structure of an active molecule like a this compound derivative is used as a template. The database is then searched for molecules with similar 2D (structural) or 3D (shape and pharmacophore) features. For example, a study on anti-schistosomal agents used the scaffold of a hit compound, 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine, as a query to search for structural analogues within a library, successfully identifying additional active compounds. wellcomeopenresearch.orgaber.ac.uk This approach is particularly useful when the 3D structure of the biological target is unknown. These screening techniques allow for the rapid and cost-effective identification of novel and diverse chemical entities that can be optimized into lead compounds.

Analytical and Biophysical Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Confirmation (NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of synthesized molecules like 6-(piperazin-1-yl)quinoline. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the molecular structure by mapping the chemical environments of atomic nuclei. For derivatives of this compound, ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum of a related compound, 4,6-dimethoxy-2-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-ylmethyl]-quinoline, specific chemical shifts (δ) are observed that correspond to the protons of the quinoline (B57606) and piperazine (B1678402) rings, as well as the substituent groups. For instance, the protons of the piperazine moiety typically appear as multiplets in the range of δ 2.5-3.5 ppm, while the aromatic protons of the quinoline ring are observed further downfield rsc.org. The exact chemical shifts are highly dependent on the solvent used and the specific substitution pattern of the molecule rsc.org.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. For novel quinoline-piperazine hybrids, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique. The ESI-MS spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound rsc.org.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a quinoline-piperazine derivative would be expected to show characteristic absorption bands. For example, C-H stretching vibrations in the aromatic quinoline ring typically appear in the region of 3000-3100 cm⁻¹, while C-N stretching vibrations associated with the piperazine ring can be observed in the 1000-1350 cm⁻¹ range. The presence of specific substituents will introduce additional characteristic peaks doi.org.

Table 1: Illustrative Spectroscopic Data for a this compound Derivative

TechniqueObservationInterpretation
¹H NMRMultiplets at δ 2.5-3.5 ppmProtons of the piperazine ring
¹H NMRSignals at δ 7.0-8.5 ppmAromatic protons of the quinoline ring
¹³C NMRResonances in the δ 45-55 ppm rangeCarbon atoms of the piperazine ring
¹³C NMRResonances in the δ 120-150 ppm rangeCarbon atoms of the quinoline ring
ESI-MS[M+H]⁺ peakConfirms the molecular weight of the compound
IRBands at 3000-3100 cm⁻¹Aromatic C-H stretching
IRBands at 1000-1350 cm⁻¹C-N stretching

Note: The data presented in this table is illustrative and based on typical values for quinoline-piperazine derivatives. Actual values for this compound may vary.

Chromatographic Methods for Purity Assessment, Isolation, and Quantification (HPLC, TLC)

Chromatographic techniques are fundamental for assessing the purity of this compound, as well as for its isolation from reaction mixtures and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for purity determination and quantification. A validated reverse-phase HPLC (RP-HPLC) method is typically developed. For related quinoline-piperazine compounds, a C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity of the sample is determined by the peak area percentage of the main component in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity assessment. A suitable mobile phase is chosen to achieve good separation of the desired product from starting materials and byproducts on a silica (B1680970) gel plate. Visualization of the spots can be achieved under UV light or by using specific staining reagents.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of a hydrated form of a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, revealed a one-dimensional supramolecular network stabilized by hydrogen bonding interactions between the molecule and water molecules unimi.it. Such studies provide invaluable insights into the conformational preferences of the molecule and its potential interactions with biological targets.

Table 2: Illustrative Crystallographic Data for a Quinoline-Piperazine Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Z4

Note: This data is for a representative derivative and serves for illustrative purposes.

Photochemical Stability and Degradation Pathway Investigations

Understanding the photochemical stability of a compound is crucial, particularly for its storage and handling. Investigations into the degradation pathways of this compound under light exposure can identify potential degradants.

Studies on related quinoline compounds have shown that they can undergo photodegradation upon exposure to UV light. The degradation pathways can be complex and may involve reactions such as oxidation, ring-opening of the piperazine moiety, and other structural modifications osti.gov. The photocatalytic degradation of quinoline itself has been studied, indicating that the pyridine (B92270) ring is susceptible to attack by reactive oxygen species osti.gov. Similar investigations for this compound would involve exposing solutions of the compound to controlled light sources and analyzing the resulting mixture over time using techniques like HPLC and LC-MS to identify and quantify the parent compound and its degradation products.

In Vitro Assay Development and High-Throughput Screening Methodologies

The this compound scaffold is of significant interest in medicinal chemistry, and its derivatives are often evaluated for their biological activity using a variety of in vitro assays. The development of robust and reliable assays is a critical step in the drug discovery process.

In Vitro Assay Development for compounds like this compound derivatives typically involves targeting specific enzymes or receptors implicated in a disease. For example, quinoline-piperazine hybrids have been evaluated as potential α-glucosidase inhibitors in in vitro enzymatic assays doi.org. These assays measure the ability of the compound to inhibit the activity of the target enzyme, often through spectrophotometric or fluorometric methods.

High-Throughput Screening (HTS) methodologies enable the rapid testing of large libraries of compounds to identify those with desired biological activity. The quinoline scaffold is frequently found in compound libraries used for HTS campaigns targeting various diseases. For instance, HTS has been used to identify 8-hydroxyquinolines as histone demethylase inhibitors nih.gov. The development of miniaturized and automated assays is key to the success of HTS. These assays are designed to be sensitive, reproducible, and cost-effective, allowing for the screening of thousands of compounds in a short period. The this compound core could be incorporated into compound libraries for HTS campaigns against a wide range of biological targets.

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

The inherent versatility of the quinoline-piperazine framework allows for its functionalization to target a multitude of biological macromolecules, opening up new therapeutic avenues beyond its established applications. nih.govresearchgate.netrsc.org Researchers are actively exploring new targets and diseases where derivatives of 6-(piperazin-1-yl)quinoline could offer significant benefits.

One of the most promising areas is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. researchgate.net Hybrids incorporating the quinoline-piperazine moiety are being designed to target key enzymes implicated in the disease's progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov Beyond enzymatic inhibition, these compounds are also being investigated for their ability to chelate metal ions like copper, zinc, and iron, which are known to contribute to the metal dyshomeostasis observed in Alzheimer's patients. researchgate.netnih.gov

In oncology, the quinoline-piperazine scaffold continues to be a foundation for the development of novel anticancer agents. researchgate.netnih.gov The research focus is expanding to include a variety of molecular targets crucial for cancer cell proliferation and survival. These targets include receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as other key cellular machinery such as topoisomerases, tubulin, heat shock protein 90 (Hsp90), and histone deacetylases (HDACs). researchgate.netnih.govjocpr.com

The potent activity of quinoline-piperazine derivatives against various pathogens is another active area of investigation. nih.gov Researchers are exploring their potential as novel antibacterial and antituberculosis agents. nih.govrsc.org For instance, some derivatives have shown significant inhibitory activity against ATP synthase in Mycobacterium tuberculosis, a critical enzyme for the bacterium's survival. nih.gov Furthermore, the related 6-(piperazin-1-yl)-1,3,5-triazine scaffold has been identified as a promising starting point for the development of new drugs against schistosomiasis, targeting histone methyltransferase. wellcomeopenresearch.org

Below is a table summarizing some of the novel biological targets being explored for quinoline-piperazine derivatives.

Therapeutic AreaBiological Target(s)
Neurodegenerative DiseasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Metal Ion Chelation (Cu2+, Zn2+, Fe2+) researchgate.netnih.gov
OncologyEGFR, VEGFR-2, Topoisomerase, Tubulin Polymerization, Hsp90, HDACs researchgate.netnih.govjocpr.com
Infectious DiseasesATP Synthase (Tuberculosis), Histone Methyltransferase (Schistosomiasis) nih.govwellcomeopenresearch.org
MalariaFalcipain-2 mdpi.com

Development of Multi-Target Directed Ligands based on the Quinoline-Piperazine Scaffold

The multifactorial nature of complex diseases like cancer and Alzheimer's has spurred the development of Multi-Target Directed Ligands (MTDLs). researchgate.netnih.gov This therapeutic strategy aims to design a single molecule capable of modulating multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduction in the emergence of drug resistance. researchgate.netmdpi.com The quinoline-piperazine scaffold is exceptionally well-suited for the design of MTDLs due to its ability to serve as a versatile core that can be decorated with various pharmacophores. nih.govresearchgate.net

In the context of Alzheimer's disease, researchers have successfully designed quinoline-piperazine hybrids that act as MTDLs by concurrently inhibiting AChE and BuChE, while also possessing metal-chelating and antioxidant properties. nih.gov For instance, a study detailed the synthesis of piperazine-quinoline-based MTDLs that demonstrated notable inhibitory activity against both cholinesterases and a tendency to chelate various metal ions. nih.gov

The concept of molecular hybridization, a key strategy in MTDL design, involves integrating two or more pharmacophoric units into a single entity. researchgate.netresearchgate.net This approach has been effectively applied to the quinoline-piperazine scaffold to create potent anticancer agents. researchgate.net By combining the quinoline-piperazine core with other motifs known to interact with specific cancer targets, researchers are developing hybrid molecules with enhanced biological activity. nih.gov For example, combining the quinoline (B57606), piperazine (B1678402), and benzoylamino moieties has resulted in compounds with significant antiproliferative effects against renal cancer cell lines. nih.gov

The development of MTDLs based on the this compound scaffold represents a paradigm shift from the traditional "one-target, one-drug" approach, offering a more holistic strategy for treating complex diseases. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of this compound derivatives is no exception. nih.govnih.gov These computational tools are being employed to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their properties. nih.govnih.gov

Machine learning models, particularly deep neural networks, have shown significant promise in predicting the anticancer activity of quinoline derivatives. mdpi.comeaspublisher.com By training these models on large datasets of known compounds and their biological activities, researchers can screen virtual libraries of novel quinoline-piperazine analogues to identify those with the highest probability of success. nih.govmdpi.com This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening.

The application of AI and ML in the development of quinoline-piperazine compounds is not limited to activity prediction. These technologies are also used to predict physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, helping to identify candidates with better drug-like properties early in the discovery process. nih.govmdpi.com

AI/ML ApplicationDescriptionRelevance to Quinoline-Piperazine Scaffold
Virtual ScreeningUsing ML models to predict the biological activity of large compound libraries. mdpi.comRapidly identifies promising this compound derivatives for synthesis and testing.
De Novo DesignGenerative models create novel molecules with desired properties. nih.govDesigns new quinoline-piperazine analogues with optimized activity and selectivity.
Retrosynthesis PredictionAI predicts synthetic routes for target molecules. researchgate.netFacilitates the efficient chemical synthesis of novel compounds.
ADMET PredictionML models predict the pharmacokinetic and toxicity profiles of compounds. mdpi.comHelps in the early-stage selection of candidates with favorable drug-like properties.

Advanced Preclinical Models for Efficacy and Mechanistic Validation

The translation of promising in vitro findings into in vivo efficacy requires robust and relevant preclinical models. For derivatives of this compound, a range of advanced models are being employed to validate their therapeutic potential and elucidate their mechanisms of action.

In cancer research, in vitro studies utilizing a panel of human cancer cell lines remain a cornerstone for initial efficacy screening. nih.gov Derivatives of quinoline-piperazine have been evaluated against various cell lines, including those for breast cancer (MCF-7), prostate cancer (PC-3), and renal cell carcinoma (UO-31). researchgate.netnih.gov To further investigate their anticancer effects in a more physiologically relevant context, in vivo studies using animal models are crucial. For instance, the anti-breast cancer activity of a promising quinoline-piperazine derivative was demonstrated in a DMBA (7,12-dimethylbenz(a)anthracene)-induced rat model. jocpr.com

For neuroprotective and anti-inflammatory applications, specific animal models are used to simulate disease conditions. The pain-relieving properties of certain hybrid compounds have been assessed in a rat model of rheumatoid arthritis induced by complete Freund's adjuvant. mdpi.com In the context of malaria, the in vivo efficacy of quinoline-piperazine conjugates has been evaluated in P. berghei-infected mice, demonstrating significant reductions in parasitemia. mdpi.com

These preclinical models are instrumental not only for confirming the therapeutic efficacy of novel this compound derivatives but also for conducting detailed mechanistic studies to understand how these compounds exert their biological effects at a systemic level.

Application in Chemical Biology Tools and Probe Development

Beyond their direct therapeutic applications, compounds featuring the this compound scaffold are valuable as chemical biology tools and probes. Their ability to specifically interact with biological targets allows them to be used to study complex biological processes and to identify and validate new drug targets.

The piperazine scaffold is recognized as a valuable tool in the generation of diverse pharmacological agents due to its unique physicochemical properties. researchgate.nettandfonline.com This makes it an excellent building block for creating chemical probes designed to interact with specific enzymes or receptors. For example, the related 6-(piperazin-1-yl)-1,3,5-triazine core has been identified as a chemical scaffold with broad anti-schistosomal activities, highlighting its utility in probing the biology of schistosomes and identifying potential drug targets. wellcomeopenresearch.org

Derivatives of quinoline-piperazine can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to create probes for use in techniques like fluorescence microscopy and affinity chromatography. These probes can be used to visualize the localization of their target proteins within cells or to isolate and identify binding partners from complex biological mixtures. The development of such tools based on the this compound scaffold will undoubtedly contribute to a deeper understanding of fundamental biological processes and accelerate future drug discovery efforts.

Q & A

Q. Optimized Parameters Table :

Starting MaterialReagentSolventTemperatureYield
6-ChloroquinolinePiperazineDCM/Et₃N25°C, 24h65–75%
8-BromoquinolinePiperazine, Pd₂(dba)₃/BINAPToluene80°C, 12h82%

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Q. Methodological Answer :

  • Continuous Flow Reactors : Industrial-scale synthesis uses flow reactors to enhance mixing and reduce side reactions (e.g., dimerization of piperazine) .
  • Catalytic Systems : Palladium catalysts (e.g., Pd₂(dba)₃ with BINAP ligand) improve coupling efficiency in cross-coupling reactions, reducing unreacted haloquinoline .
  • By-Product Mitigation :
    • HPLC Monitoring : Track intermediates using C18 columns (ACN/water gradient) to identify unwanted adducts early .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Q. Methodological Answer :

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify piperazine N–H peaks (~δ 1.5–2.5 ppm) and quinoline aromatic protons (~δ 7.5–8.5 ppm) .
    • X-ray Crystallography : Resolve torsional angles (e.g., C7–N1–C8–C9 = 138.5°) to confirm stereoelectronic effects .
  • Purity Assessment :
    • HPLC : C18 column, UV detection at 254 nm; retention times vary by substituents (e.g., 7-chloro derivatives elute at ~8.2 min) .

Advanced: How are metabolic pathways of this compound analyzed in preclinical studies?

Q. Methodological Answer :

  • In Vitro Models :
    • Liver Microsomes : Incubate with human CYP450 isoforms (e.g., CYP3A4) to identify primary metabolites (e.g., N-oxide or hydroxylated derivatives) .
    • LC-MS/MS : Quantify metabolites using MRM transitions (e.g., m/z 248 → 177 for dealkylated products) .
  • Pharmacokinetic Profiling :
    • Plasma Stability : Measure half-life (t₁/₂) in murine plasma; piperazine derivatives typically show t₁/₂ > 4h due to moderate protein binding .

Basic: What in vitro models are used to screen biological activity?

Q. Methodological Answer :

  • Anti-inflammatory :
    • RAW 264.7 Macrophages : Assess inhibition of NO production (IC₅₀ values: 7-chloro derivatives ~15 µM) via Griess assay .
  • Receptor Binding :
    • Dopamine D3/D2 : Radioligand displacement assays (³H-spiperone) to determine selectivity ratios (D3 Ki < 2 nM vs. D2 Ki > 100 nM) .

Advanced: How are structure-activity relationship (SAR) studies designed for dopaminergic activity?

Q. Methodological Answer :

  • Key Modifications :
    • Quinoline Substituents : Electron-withdrawing groups (e.g., Cl at C7) enhance D3 affinity by 3-fold compared to methoxy .
    • Piperazine Linkers : Ethylene spacers between quinoline and arylpiperazine improve blood-brain barrier penetration (logP ~2.8) .
  • Data Analysis :
    • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., hydrogen bonding with D3 Ser192) using AutoDock Vina .

Basic: What stability considerations are critical for storage and handling?

Q. Methodological Answer :

  • Storage :
    • Conditions : Sealed containers under argon, −20°C for >6 months; avoid moisture (hygroscopic piperazine derivatives) .
  • Degradation :
    • HPLC Stability Tests : Monitor under accelerated conditions (40°C/75% RH); <5% degradation over 30 days .

Advanced: How to resolve contradictions in reported bioactivity (e.g., BMP activation vs. inhibition)?

Q. Methodological Answer :

  • Context-Dependent Effects :
    • Cell Type Variability : In HEK293T cells, 4-(6-(4-piperazinylphenyl)quinoline) inhibits ALK2 (IC₅₀ = 50 nM) but upregulates BMP-6 in osteoblasts via feedback .
  • Experimental Design :
    • Dose-Response Curves : Use wider concentration ranges (1 nM–100 µM) to capture biphasic effects.
    • Pathway-Specific Reporters : Luciferase assays (BRE-luc for BMP/Smad1) vs. RT-PCR for endogenous BMP-6 expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.